Carbamic acid, (2-mercapto-1,1-dimethylethyl)-, 1,1-dimethylethyl ester (9CI)
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Description
Molecular Structure Analysis
The molecular formula of this compound is C9H19NO2S . It has a molecular weight of 205.318 . The exact structure analysis would require more detailed spectroscopic data which is not available in the search results.Physical And Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3 . It has a boiling point of 284.9±23.0 °C at 760 mmHg . The melting point is not available . The compound also has a flash point of 126.1±22.6 °C .Scientific Research Applications
Organic Synthesis and Chemical Reactions
Carbamic acid derivatives serve as crucial intermediates in organic synthesis, particularly in the palladium-catalyzed amination of aryl halides. For example, Carbamic acid 2-trimethylsilylethyl ester is utilized as an ammonia equivalent in the synthesis of anilines with sensitive functional groups, highlighting its role in facilitating complex chemical transformations (Mullick et al., 2010).
Protein Acylation
The synthesis of thiol esters and S-esters of thiocarbamic acid for protein acylation demonstrates the utility of these compounds in biochemistry. By reacting mercapto-acetic acid or 2-mercaptoethanesulfonic acid with carboxylic acid chlorides or isocyanates, researchers have developed compounds that can rapidly acylate amines, contributing to the field of protein modification and labeling (Dalton et al., 1981).
Biodegradation Studies
Understanding the environmental impact and biodegradability of chemicals is crucial. Research on mercaptocarboxylic acids and their esters, which are relevant to industrial chemicals, has shown that these compounds are either readily biodegradable or degrade to a significant extent. This research aids in assessing the environmental safety of such compounds (Rücker et al., 2018).
Pharmaceutical Intermediates
The role of carbamic acid derivatives in the synthesis of pharmaceutical intermediates is illustrated by the preparation of chiral synthons for HIV protease inhibitors. The stereoselective microbial reduction of N-protected α-aminochloroketone to prepare (1S,2R) [3-chloro-2-hydroxy-1-(phenylmethyl)propyl] carbamic acid, 1,1-dimethylethyl ester, showcases the application of these compounds in the development of life-saving medications (Patel et al., 1997).
properties
CAS RN |
134362-19-9 |
---|---|
Product Name |
Carbamic acid, (2-mercapto-1,1-dimethylethyl)-, 1,1-dimethylethyl ester (9CI) |
Molecular Formula |
C9H19NO2S |
Molecular Weight |
205.316 |
IUPAC Name |
tert-butyl N-(2-methyl-1-sulfanylpropan-2-yl)carbamate |
InChI |
InChI=1S/C9H19NO2S/c1-8(2,3)12-7(11)10-9(4,5)6-13/h13H,6H2,1-5H3,(H,10,11) |
InChI Key |
XICWIXHBBILNLD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(C)(C)CS |
synonyms |
Carbamic acid, (2-mercapto-1,1-dimethylethyl)-, 1,1-dimethylethyl ester (9CI) |
Origin of Product |
United States |
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